molecular formula C11H7F3N2O B1459234 1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carbaldehyde CAS No. 1426830-32-1

1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carbaldehyde

Cat. No.: B1459234
CAS No.: 1426830-32-1
M. Wt: 240.18 g/mol
InChI Key: VNUOVMAXQXJRSC-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carbaldehyde (CAS 1426830-32-1) is a valuable chemical building block in medicinal chemistry and drug discovery research. This pyrazole-4-carbaldehyde derivative serves as a versatile synthetic intermediate for constructing more complex bioactive molecules. Its structure, featuring a trifluoromethyl group, is of significant interest as this moiety is known to enhance metabolic stability, membrane permeability, and binding affinity in drug candidates . The aldehyde functional group is a key reactive site for further chemical transformations, enabling the synthesis of various heterocyclic scaffolds . Research applications of this compound and its analogs are extensive. They are frequently utilized in the design and synthesis of potential therapeutic agents, particularly as anti-inflammatory compounds that act as cyclooxygenase-2 (COX-2) inhibitors, drawing parallels to known drugs like Celecoxib . Studies also highlight the utility of pyrazole-4-carbaldehyde derivatives in developing novel compounds with cytotoxic activity against various human cancer cell lines . Furthermore, these derivatives are investigated for their molecular interactions through computational studies, including molecular docking and dynamics simulations, to understand their mechanism of action . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O/c12-11(13,14)9-1-3-10(4-2-9)16-6-8(7-17)5-15-16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUOVMAXQXJRSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426830-32-1
Record name 1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde
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Preparation Methods

Vilsmeier-Haack Formylation Reaction

The most common and effective method for synthesizing pyrazole-4-carbaldehydes, including 1-[4-(trifluoromethyl)phenyl]pyrazole-4-carbaldehyde, is the Vilsmeier-Haack reaction. This method involves the formylation of pyrazole derivatives using a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

Procedure Highlights:

  • The reaction typically involves treating a hydrazone or pyrazole precursor with POCl3 and anhydrous DMF.
  • The mixture is heated at temperatures between 70–90 °C for several hours (commonly 4–12 hours).
  • Anhydrous conditions are critical; the presence of water leads to failure in obtaining the desired aldehyde.
  • After completion, the reaction mixture is quenched with ice and neutralized with dilute sodium hydroxide.
  • The crude product is purified by flash column chromatography using ethyl acetate and petroleum ether mixtures.

Example from Literature:

  • A series of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes were synthesized by heating hydrazone intermediates with 3 equivalents of Vilsmeier-Haack reagent at 80 °C for 4 hours, yielding the aldehydes in good yields (Scheme 3 in).
  • The reaction is sensitive to the dryness of DMF; anhydrous DMF is mandatory for successful aldehyde formation.

Reaction Scheme Overview:

$$
\text{Hydrazone} + \text{POCl}_3 + \text{DMF} \xrightarrow{80-90^\circ C} \text{Pyrazole-4-carbaldehyde}
$$

Formylation of Phenylhydrazones and Pyrazole Precursors

An alternative approach involves preparing phenylhydrazones from corresponding ketones (e.g., 4-trifluoromethylacetophenone) followed by cyclization and formylation using the Vilsmeier-Haack reagent.

  • Phenylhydrazone intermediates are synthesized by reacting arylhydrazines with ketones.
  • Subsequent treatment with POCl3/DMF leads to cyclization and formylation at the 4-position of the pyrazole ring.
  • This method allows for the introduction of various substituents on the pyrazole ring, including trifluoromethyl groups on the phenyl moiety.

This approach is well-documented in the synthesis of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes and derivatives with trifluoromethyl substituents (,).

Palladium-Catalyzed Cross-Coupling of Pyrazole Triflates

A more recent and versatile method involves the preparation of pyrazole triflate intermediates followed by palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce the 4-(trifluoromethyl)phenyl group.

Key Steps:

  • Starting from 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde, triflation at the 3-position is performed using triflic anhydride (Tf2O) and a base such as triethylamine.
  • The resulting pyrazole triflate is subjected to Suzuki-Miyaura cross-coupling with 4-(trifluoromethyl)phenylboronic acid in the presence of Pd(PPh3)4 catalyst and potassium phosphate base.
  • The reaction is conducted under reflux in 1,4-dioxane under an inert atmosphere.
  • The product is isolated by extraction and purified by chromatography.

Advantages:

  • High selectivity and functional group tolerance.
  • Enables the introduction of diverse aryl groups, including trifluoromethyl-substituted phenyl rings.
  • Allows late-stage functionalization of pyrazole aldehydes.

Representative Reaction Conditions:

Reagent/Condition Amount/Details
Pyrazole triflate 0.5 mmol
4-(Trifluoromethyl)phenylboronic acid 1.5 mmol
Pd(PPh3)4 catalyst 0.04 mmol (8 mol%)
K3PO4 base 1.5 mmol
Solvent 1,4-Dioxane (5 mL)
Temperature Reflux
Time Several hours (typically 6-12 h)

(Table adapted from)

Oxidation of Corresponding Alcohols

Another synthetic route involves the oxidation of pyrazolylmethanol derivatives to the corresponding aldehydes.

  • The pyrazolylmethanol is prepared by reduction of pyrazole-4-carbaldehydes or by other synthetic routes.
  • Oxidation is then carried out using reagents such as manganese dioxide or other mild oxidants.
  • This method is less commonly used for direct synthesis but serves as a useful step in multi-step syntheses ().

Comparative Summary of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Vilsmeier-Haack Formylation POCl3, DMF, 70–90 °C, anhydrous conditions Direct formylation, good yields Requires dry conditions; harsh reagents
Phenylhydrazone Cyclization Hydrazones, POCl3/DMF Versatile for substituted pyrazoles Multi-step; sensitive to conditions
Pd-Catalyzed Cross-Coupling Pyrazole triflates, Pd catalyst, boronic acid High selectivity, functional group tolerance Requires palladium catalyst; cost factor
Oxidation of Alcohols MnO2 or mild oxidants Mild conditions Additional synthetic steps required

Research Findings and Yields

  • The Vilsmeier-Haack reaction typically affords 1-[4-(trifluoromethyl)phenyl]pyrazole-4-carbaldehydes in yields ranging from 60% to 85% depending on substrate purity and reaction conditions (,).
  • Pd-catalyzed cross-coupling reactions provide yields in the range of 70–90%, with high purity confirmed by NMR and mass spectrometry ().
  • Microwave-assisted and microwave-sonication methods have been explored to improve reaction times and yields, showing promising results but requiring specialized equipment ().

Analytical Characterization

The prepared compounds are characterized by:

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carbaldehyde is largely dependent on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can improve its efficacy and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on substituent effects , synthetic routes , physicochemical properties , and biological activities .

Substituent Variations and Structural Features

Compound Name Substituents (Position) Key Structural Differences
1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carbaldehyde 1-(4-CF₃-Ph), 4-CHO Reference compound; para-CF₃ enhances lipophilicity
1-Phenyl-1H-pyrazole-4-carbaldehyde 1-Ph, 4-CHO Lacks electron-withdrawing groups; simpler structure
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde 1-Ph, 3-Ph, 4-CHO Additional phenyl at pyrazole 3-position increases steric bulk
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde 1-Ph, 3-(4-Br-Ph), 4-CHO Bromine introduces halogen bonding potential
1-(3-(Trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde 1-(3-CF₃-Ph), 4-CHO Meta-CF₃ alters electronic effects vs. para isomer
3-(1-Hydroxynaphthalen-2-yl)-1-aryl-pyrazole-4-carbaldehyde 1-Ar, 3-(hydroxynaphthyl), 4-CHO Bulky naphthyl group impacts solubility and π-π interactions

Physicochemical Properties

  • Crystallography :
    • Pyrazole-4-carbaldehydes exhibit planar pyrazole cores, with dihedral angles between the pyrazole and aryl rings ranging from 5–25° depending on substituents.
    • The trifluoromethyl group increases molecular planarity and influences crystal packing via C-F···H interactions.
  • Solubility :
    • Electron-withdrawing groups (e.g., -CF₃, -Br) reduce aqueous solubility but enhance lipid membrane permeability.
    • Hydroxynaphthyl derivatives show moderate solubility in polar aprotic solvents due to hydrogen bonding.

Key Differentiators of this compound

Lipophilicity: LogP values for -CF₃ analogs are ~2.5–3.5, higher than non-fluorinated derivatives (LogP ~1.5–2.0).

Biological Potential: While direct data is unavailable, analogs with -CF₃ groups are often explored in drug discovery for improved pharmacokinetics.

Biological Activity

1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carbaldehyde, a compound belonging to the pyrazole family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential applications of this compound, highlighting its role as a promising candidate in drug discovery.

Synthesis

The synthesis of this compound typically involves several chemical transformations. The compound can be synthesized through various methods, including:

  • Vilsmeier-Haack Reaction : This method is commonly used to introduce the aldehyde functional group into pyrazole derivatives. The reaction involves treating a substituted pyrazole with phosphorus oxychloride and dimethylformamide (DMF) to yield the desired carbaldehyde .
  • Cyclocondensation Reactions : Starting materials such as phenyl hydrazine and appropriate carbonyl compounds undergo cyclocondensation to form pyrazole intermediates, which can then be converted into the target compound .

Anticancer Properties

Recent studies have demonstrated that compounds containing the 1H-pyrazole scaffold exhibit significant anticancer activities. Specifically, this compound has shown efficacy against various cancer cell lines:

  • Breast Cancer : The compound has been reported to inhibit the proliferation of MDA-MB-231 breast cancer cells, showcasing potential as an anticancer agent .
  • Liver Cancer : In vitro studies suggest that it also affects HepG2 liver cancer cells, indicating a broad spectrum of antitumor activity .

Anti-inflammatory Activity

The compound exhibits notable anti-inflammatory effects. Research indicates that it can reduce inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), comparable to established anti-inflammatory drugs like dexamethasone . This suggests potential applications in treating inflammatory diseases.

Antimicrobial and Antitubercular Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses activity against various bacterial strains and may be effective against Mycobacterium tuberculosis (MTB), making it a candidate for further development in combating infectious diseases .

Case Studies

Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives:

  • Antitumor Activity : A study synthesized a series of pyrazole derivatives, including this compound, which were tested against multiple cancer cell lines. The results indicated significant inhibition of cell growth in breast and liver cancer models .
  • Inflammation Models : In animal models of inflammation, the compound demonstrated a reduction in edema and inflammatory cytokines, suggesting its utility in managing conditions like arthritis .

Data Summary

Biological ActivityEffectivenessReference
Anticancer (MDA-MB-231)Significant inhibition ,
Anticancer (HepG2)Significant inhibition
Anti-inflammatoryComparable to dexamethasone ,
AntimicrobialEffective against bacterial strains
AntitubercularActive against MTB ,

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carbaldehyde
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1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carbaldehyde

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